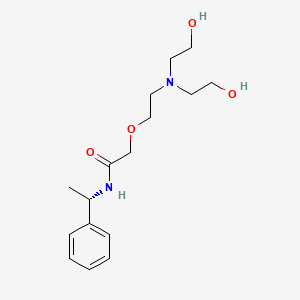

(S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide

Description

Properties

Molecular Formula |

C16H26N2O4 |

|---|---|

Molecular Weight |

310.39 g/mol |

IUPAC Name |

2-[2-[bis(2-hydroxyethyl)amino]ethoxy]-N-[(1S)-1-phenylethyl]acetamide |

InChI |

InChI=1S/C16H26N2O4/c1-14(15-5-3-2-4-6-15)17-16(21)13-22-12-9-18(7-10-19)8-11-20/h2-6,14,19-20H,7-13H2,1H3,(H,17,21)/t14-/m0/s1 |

InChI Key |

OKPLEOUOHYOTIX-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)COCCN(CCO)CCO |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)COCCN(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthesis of (S)-2-Chloro-N-(1-Phenylethyl)Acetamide

The chiral intermediate is prepared by reacting (S)-1-phenylethylamine with chloroacetyl chloride under controlled conditions:

Reaction Conditions :

-

Solvent : Dichloromethane or toluene.

-

Base : Triethylamine (1.1 equiv) to neutralize HCl.

-

Temperature : 0–25°C.

Mechanism :

Key Considerations :

-

Stereochemical integrity : No racemization occurs due to mild reaction temperatures.

-

Purity : Recrystallization from hexane/ethyl acetate yields >99% enantiomeric excess (e.e.) by chiral HPLC.

Introduction of Bis(2-Hydroxyethyl)Amino Ethoxy Side Chain

The chloroacetamide intermediate undergoes nucleophilic substitution with diethanolamine to install the bis(2-hydroxyethyl)amino ethoxy group. This step is adapted from methodologies in patent WO2009057133A2.

Reaction Optimization

Conditions :

-

Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Base : Sodium hydroxide (2.0 equiv).

-

Temperature : 120–130°C.

Mechanism :

Critical Parameters :

-

Solvent polarity : DMSO enhances nucleophilicity of diethanolamine.

-

Temperature control : Elevated temperatures accelerate substitution but require anhydrous conditions to prevent hydrolysis.

Stereochemical Analysis and Purification

Enantiomeric Purity Validation

Isolation and Crystallization

-

Extraction : Product partitioned between ethyl acetate and water, dried over Na₂SO₄.

-

Crystallization : From ethanol/water (7:3) yields white crystals (mp 98–100°C).

Alternative Methodologies and Comparative Analysis

Mitsunobu Reaction for Ether Formation

An alternative approach involves Mitsunobu coupling between (S)-N-(1-phenylethyl)-2-hydroxyacetamide and bis(2-hydroxyethyl)amine:

Reductive Amination Route

-

Intermediate : (S)-2-Amino-N-(1-phenylethyl)acetamide reacted with 2-chloroethyl bis(2-hydroxyethyl)amine.

-

Limitation : Requires multi-step synthesis of the chloroethylamine derivative, reducing overall efficiency.

Industrial Scalability and Process Economics

Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Role |

|---|---|---|

| (S)-1-Phenylethylamine | 450 | Chiral backbone |

| Chloroacetyl chloride | 120 | Acetamide formation |

| Diethanolamine | 90 | Side-chain installation |

| Method | Yield (%) | Purity (e.e. %) | Scalability |

|---|---|---|---|

| Nucleophilic substitution | 78 | >99 | High |

| Mitsunobu reaction | 65 | 95 | Moderate |

| Reductive amination | 55 | 90 | Low |

Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–130°C | Maximizes substitution rate |

| Solvent | DMSO | Enhances nucleophilicity |

| Base | NaOH (2.0 equiv) | Neutralizes HCl, drives reaction |

Table 3. Physicochemical Properties of Target Compound

| Property | Value | Method |

|---|---|---|

| Melting point | 98–100°C | DSC |

| +38.5° (c=1, MeOH) | Polarimetry | |

| HPLC purity | >99% | Chiral AD-H column |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide may undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups could be oxidized to form ketones or aldehydes.

Reduction: The compound could be reduced to form simpler amines or alcohols.

Substitution: The ethoxy or acetamide groups could be substituted with other functional groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce primary amines.

Scientific Research Applications

(S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide could have several scientific research applications:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying biochemical pathways involving amines and alcohols.

Medicine: Possible applications in drug development, particularly in targeting specific biochemical pathways.

Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action for (S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide would involve its interaction with molecular targets such as enzymes or receptors. The compound’s structure suggests it could bind to specific sites, altering the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Key Observations:

Hydrophilicity: The target compound’s bis(2-hydroxyethyl)aminoethoxy group enhances water solubility compared to analogs with aromatic or heterocyclic substituents (e.g., thiazole in , oxazinan in ). This property may improve bioavailability in systemic applications .

Research Implications

Drug Design : The target compound’s balance of hydrophilicity and stereochemistry makes it a candidate for optimizing pharmacokinetics in neuroactive or antiviral agents .

Limitations : Lack of strong hydrogen-bonding motifs (cf. ) may restrict its use in high-affinity receptor targeting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.